molecular formula C20H20ClF3N2O3S B11334173 1-(benzylsulfonyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-(benzylsulfonyl)-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11334173
M. Wt: 460.9 g/mol
InChI Key: KZNZHESCBXAKPW-UHFFFAOYSA-N
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Description

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of a trifluoromethyl group, a chlorophenyl group, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of trifluoromethylation reactions, which introduce the trifluoromethyl group into the molecule .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of non-chlorinated organic solvents and controlled reaction temperatures to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, boron reagents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby reducing disease symptoms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups and its piperidine ring, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C20H20ClF3N2O3S

Molecular Weight

460.9 g/mol

IUPAC Name

1-benzylsulfonyl-N-[4-chloro-2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20ClF3N2O3S/c21-16-6-7-18(17(12-16)20(22,23)24)25-19(27)15-8-10-26(11-9-15)30(28,29)13-14-4-2-1-3-5-14/h1-7,12,15H,8-11,13H2,(H,25,27)

InChI Key

KZNZHESCBXAKPW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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